(Boc)2-15NH
CAS No.: 137052-25-6
Cat. No.: VC21549001
Molecular Formula: C10H19NO4
Molecular Weight: 218.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 137052-25-6 |
---|---|
Molecular Formula | C10H19NO4 |
Molecular Weight | 218.26 g/mol |
IUPAC Name | tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Standard InChI | InChI=1S/C10H19NO4/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6/h1-6H3,(H,11,12,13)/i11+1 |
Standard InChI Key | XCAQIUOFDMREBA-KHWBWMQUSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)[15NH]C(=O)OC(C)(C)C |
SMILES | CC(C)(C)OC(=O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)NC(=O)OC(C)(C)C |
Physical and Chemical Properties
Structural Composition
(Boc)₂-¹⁵NH possesses a molecular formula of C₁₀H₁₉NO₄ with a molecular weight of 218.26 g/mol. The compound features two tert-butyloxycarbonyl groups attached to a central nitrogen-15 atom, creating a symmetrical structure. This arrangement provides the molecule with specific chemical characteristics that make it suitable for its intended research applications. The structural representation can be expressed using the SMILES notation: CC(C)(C)OC(=O)[¹⁵NH]C(=O)OC(C)(C)C, which precisely defines the atomic arrangement and bonding pattern.
Key Properties Table
Structural Characteristics and Isotopic Properties
Protecting Group Chemistry
The Boc (tert-butyloxycarbonyl) groups in (Boc)₂-¹⁵NH function as protecting groups, which are commonly used in organic synthesis to temporarily mask reactive functional groups. In this compound, two Boc groups are attached to the nitrogen atom, creating a stable, protected intermediate. This protection strategy is particularly valuable in multi-step synthetic pathways where selective reactivity is required. The di-Boc protection pattern in this compound creates a unique reactivity profile that differs from mono-protected analogues, offering researchers specific advantages in certain synthetic applications.
Applications in Scientific Research
Isotopic Labeling Studies
(Boc)₂-¹⁵NH serves as a valuable reagent for introducing isotopically labeled nitrogen into complex molecules. This capability is particularly important in metabolic studies, pharmacokinetic investigations, and structural elucidation of nitrogen-containing compounds. By incorporating the nitrogen-15 isotope into target molecules, researchers can track nitrogen atoms through chemical transformations, biological processes, or environmental pathways. This tracking ability provides insights that would be difficult or impossible to obtain with non-labeled compounds.
Spectroscopic Applications
The nitrogen-15 isotope in (Boc)₂-¹⁵NH offers significant advantages in NMR spectroscopy. ¹⁵N NMR provides detailed structural information about nitrogen-containing compounds and can reveal subtle aspects of molecular conformation and dynamics. When incorporated into larger molecules, the ¹⁵N label serves as a specific reporter group that can be monitored selectively even in complex mixtures or biological matrices. This property makes (Boc)₂-¹⁵NH an important tool in structural biology, medicinal chemistry, and materials science research where precise knowledge of nitrogen environments is required.
Peptide Synthesis and Modification
While the search results don't explicitly mention peptide applications for (Boc)₂-¹⁵NH specifically, related Boc-protected amino acids (like Boc-Glu-OH-¹⁵N mentioned in the search results) are commonly used in peptide synthesis. The di-Boc protection pattern of (Boc)₂-¹⁵NH suggests potential applications in specialized peptide chemistry, particularly for introducing isotopically labeled nitrogen at specific positions in peptide structures. This targeted labeling enables detailed studies of peptide structure, dynamics, and interactions using advanced spectroscopic methods.
Related Compounds and Derivatives
Structural Analogues
The search results mention a related compound, potassium di-tert-butyl imidodicarbonate-¹⁵N (CAS: 145142-85-4), which appears to be the potassium salt of a similar structure with molecular formula C₁₀H₁₈KNO₄ . This relationship suggests a family of isotopically labeled di-Boc compounds with varying counterions or slight structural modifications. Understanding these relationships can provide insights into the chemical behavior and potential applications of (Boc)₂-¹⁵NH.
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